REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:7](=[O:16])[c:8]([C:14]#[N:15])[cH:9][nH:10][c:11]2[cH:12][cH:13]1.[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:7]([Cl:19])[c:8]([C:14]#[N:15])[cH:9][n:10][c:11]2[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c[nH]c2ccc([N+](=O)[O-])cc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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N#Cc1cnc2ccc([N+](=O)[O-])cc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |